N-(2-(furan-2-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
N-(2-(furan-2-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-methoxyethyl)-2-(2-methoxyphenoxy)acetamide: Another furan derivative with similar biological activities.
2-(furan-2-yl)-1,3-thiazolo[4,5-b]pyridine: Known for its antimicrobial properties.
Uniqueness
N-(2-(furan-2-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its combination of the furan ring, morpholinoethyl group, and sulfonamide moiety.
Properties
Molecular Formula |
C19H26N2O4S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H26N2O4S/c1-14-11-15(2)19(16(3)12-14)26(22,23)20-13-17(18-5-4-8-25-18)21-6-9-24-10-7-21/h4-5,8,11-12,17,20H,6-7,9-10,13H2,1-3H3 |
InChI Key |
DTHXLTDKPABXME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3)C |
Origin of Product |
United States |
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